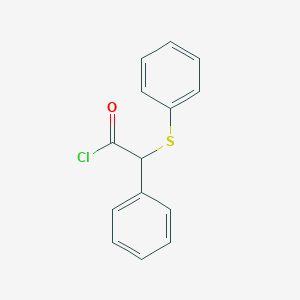
Phenyl-phenylsulfanyl-acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-phenylsulfanyl-acetyl chloride is an organic compound with the molecular formula C14H11ClOS. It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a phenyl group, a phenylsulfanyl group, and an acetyl chloride group, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-phenylsulfanyl-acetyl chloride typically involves the reaction of phenylsulfanyl acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
Phenylsulfanyl acetic acid+Thionyl chloride→Phenyl-phenylsulfanyl-acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: Phenyl-phenylsulfanyl-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Amides and Esters: Formed from nucleophilic acyl substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学的研究の応用
Synthetic Chemistry Applications
Phenyl-phenylsulfanyl-acetyl chloride is utilized in the synthesis of various organic compounds due to its electrophilic nature. This compound can react with nucleophiles to form thioesters and amides, which are crucial in building complex organic molecules.
Thioester Formation
The compound can be used to synthesize thioesters through reaction with alcohols or thiols. This reaction is significant in the formation of thioacetals, which are important intermediates in organic synthesis and can be further transformed into various functional groups.
Amide Synthesis
This compound can react with amines to produce amides. This reaction is particularly useful for creating sulfur-containing amides that have potential biological activity.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its potential as a building block for drug development, especially in the design of enzyme inhibitors.
Enzyme Inhibitors
Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes. For example, studies have shown that certain derivatives exhibit inhibitory activity against SIRT2 (Sirtuin 2), a protein implicated in various diseases including cancer and neurodegenerative disorders . The structural modifications of these compounds can enhance their potency and selectivity towards the target enzyme.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds derived from this compound:
-
Case Study 1: Synthesis of SIRT2 Inhibitors
A study synthesized a series of N-(aryl)-2-(phenylthio)acetamides from this compound and evaluated their inhibitory effects on SIRT2. The results indicated that structural modifications significantly impacted the inhibitory potency, highlighting the importance of this compound in drug design . -
Case Study 2: Thioacetalization Reactions
Another research focused on the use of this compound in thioacetalization reactions, demonstrating its effectiveness in protecting carbonyl functionalities during multi-step organic syntheses .
Summary Table of Applications
作用機序
The mechanism of action of phenyl-phenylsulfanyl-acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.
類似化合物との比較
Phenyl-phenylsulfanyl-acetyl chloride can be compared with other acyl chlorides and phenylsulfanyl compounds:
Acetyl Chloride: Similar in reactivity but lacks the phenylsulfanyl group.
Benzoyl Chloride: Contains a benzoyl group instead of the phenylsulfanyl group.
Phenylsulfanyl Acetic Acid: Precursor to this compound, lacks the acyl chloride group.
The uniqueness of this compound lies in its combination of the phenylsulfanyl and acetyl chloride functionalities, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
2-phenyl-2-phenylsulfanylacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWYGZSJLEGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













